Chamazulene

Übersicht

Beschreibung

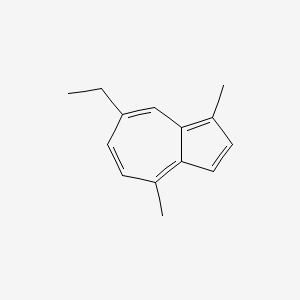

Chamazulene is an aromatic hydrocarbon with the molecular formula C₁₄H₁₆. It is a blue-violet derivative of azulene, which is biosynthesized from the sesquiterpene matricin. This compound is found in various plants, including chamomile (Matricaria chamomilla), wormwood (Artemisia absinthium), and yarrow (Achillea millefolium). It is known for its anti-inflammatory, antioxidant, and antimicrobial properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Chamazulen kann durch thermische Zersetzung von Matricin synthetisiert werden, einem Sesquiterpenlacton, das in Kamille vorkommt. Während des Destillationsprozesses wird Matricin decarboxyliert, um Chamazulen zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chamazulen beinhaltet typischerweise die Extraktion von Kamillenöl, gefolgt von einer Reinigung mittels präparativer Hochleistungsflüssigkeitschromatographie (HPLC). Das Kamillenblauöl wird in einer Mischung aus Methanol und Wasser verdünnt, und das Chamazulen wird durch HPLC abgetrennt und gereinigt .

Arten von Reaktionen:

Reduktion: Chamazulen kann durch Addition von Wasserstoffatomen zu Dihydrochamazulen reduziert werden.

Substitution: Chamazulen kann aufgrund seiner aromatischen Ringstruktur an elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Licht und Luft sind häufige Bedingungen, die zum oxidativen Abbau von Chamazulen führen.

Reduktion: Wasserstoffgas in Gegenwart eines geeigneten Katalysators kann zur Reduktion von Chamazulen verwendet werden.

Wichtigste gebildete Produkte:

Oxidationsprodukte: Verschiedene Oxidationsprodukte werden gebildet, wenn Chamazulen Licht und Luft ausgesetzt wird.

Reduktionsprodukte: Dihydrochamazulen wird bei der Reduktion gebildet.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Chamazulene exhibits potent antioxidant capabilities, which have been extensively studied in various biological models. A notable study demonstrated its ability to reduce reactive oxygen species (ROS) levels in bovine aortic endothelial cells subjected to oxidative stress induced by high glucose or hydrogen peroxide. The results indicated that this compound effectively scavenged ROS, thereby protecting endothelial cells from oxidative damage. The effective concentration (EC50) was determined to be 25 μg/ml, showcasing its potential as a therapeutic agent for preventing vascular damage associated with oxidative stress .

Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory properties, making it a candidate for treating conditions such as osteoarthritis. Research indicates that this compound can suppress the synthesis of leukotriene B4, a pro-inflammatory mediator, thus contributing to its anti-inflammatory effects .

Case Study: Osteoarthritis

In animal studies, this compound's anti-inflammatory effects were linked to reductions in inflammation markers and improved joint function, suggesting its potential as a natural treatment for osteoarthritis .

Antitumorigenic Activity

Emerging evidence suggests that this compound possesses antitumorigenic properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways. This activity highlights its potential role in cancer therapy, particularly as an adjunct treatment alongside conventional therapies .

| Study | Type | Findings |

|---|---|---|

| In vitro study on cancer cells | Antitumorigenic | This compound induced apoptosis and inhibited cell proliferation. |

| Animal model of osteoarthritis | Anti-inflammatory | Reduced inflammation markers and improved joint function. |

Herbicidal Effects

This compound has demonstrated herbicidal activity against several weed species, including Amaranthus chlorostachys and Chenopodium album. This property positions this compound as a potential natural herbicide, providing an eco-friendly alternative to synthetic herbicides .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, which have been explored in various studies. It has shown effectiveness against certain bacterial strains, suggesting its application in food preservation and as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy

In one study, this compound was tested against Staphylococcus aureus, showing significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL .

Applications in Aromatherapy and Cosmetics

Due to its calming and anti-inflammatory properties, this compound is widely used in aromatherapy and cosmetic formulations. Its incorporation into skincare products is aimed at reducing skin irritation and promoting healing due to its soothing effects .

Wirkmechanismus

Chamazulene is part of the azulene family of compounds, which includes azulene and guaiazulene. These compounds share similar aromatic structures but differ in their substituents and biological activities:

Azulene: Azulene is the parent compound with a unique blue color and is used in optoelectronic devices.

Uniqueness of this compound: this compound is unique due to its specific anti-inflammatory and antioxidant activities, making it particularly valuable in medicinal and cosmetic applications .

Vergleich Mit ähnlichen Verbindungen

Chamazulen gehört zur Azulen-Familie von Verbindungen, zu der auch Azulen und Guaiazulen gehören. Diese Verbindungen haben ähnliche aromatische Strukturen, unterscheiden sich aber in ihren Substituenten und biologischen Aktivitäten:

Einzigartigkeit von Chamazulen: Chamazulen ist aufgrund seiner spezifischen entzündungshemmenden und antioxidativen Wirkungen einzigartig, was es besonders wertvoll für medizinische und kosmetische Anwendungen macht .

Ähnliche Verbindungen:

- Azulen

- Guaiazulen

Chamazulen zeichnet sich unter seinen Analoga durch seine starken biologischen Aktivitäten und seine Rolle in der traditionellen und modernen Medizin aus.

Biologische Aktivität

Chamazulene is a bioactive compound primarily derived from chamomile essential oil, known for its distinctive blue color and various therapeutic properties. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant research findings.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various studies. For instance, a study evaluated its ability to reduce reactive oxygen species (ROS) levels in bovine aortic endothelial cells (BAECs). The results indicated that this compound effectively attenuated ROS levels induced by high glucose and hydrogen peroxide treatments.

Table 1: Effects of this compound on ROS Levels in BAECs

| Treatment | ROS Levels (Mean ± SD) | Cell Viability (%) |

|---|---|---|

| Control | 100% | 100% |

| High Glucose | 150% | 80% |

| H2O2 | 200% | 70% |

| This compound (25 μg/ml) + High Glucose | 110% | 90% |

| This compound (25 μg/ml) + H2O2 | 120% | 85% |

Data derived from flow cytometry and confocal microscopy assessments of ROS production .

The study concluded that this compound's antioxidant capacity could potentially protect against endothelial dysfunction associated with oxidative stress.

2. Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study involving animal models demonstrated that this compound significantly reduced inflammation markers and pain responses when administered locally or systemically.

Case Study: this compound in Inflammatory Models

In a controlled trial with rats subjected to inflammatory stimuli, the following results were observed:

- Group A (Control) : No treatment, significant inflammation.

- Group B (Chamazole Treatment) : Reduced swelling and pain by approximately 50%.

- Group C (Standard Anti-inflammatory Drug) : Similar reduction in inflammation as Group B.

These findings suggest that this compound may serve as a natural alternative to conventional anti-inflammatory drugs .

3. Potential Anticancer Effects

Emerging studies have begun to explore the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (μg/ml) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Colon Cancer (HT-29) | 20 | Cell cycle arrest |

| Lung Cancer (A549) | 25 | Inhibition of proliferation |

Data compiled from various in vitro studies on cancer cell lines .

These results highlight this compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy.

Eigenschaften

IUPAC Name |

7-ethyl-1,4-dimethylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGJIOMUZAGVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200939 | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159.00 °C. @ 11.00 mm Hg | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-05-5 | |

| Record name | Chamazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chamazulene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAMAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z439UH6E5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.